2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride
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Overview
Description
2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride is an organic compound with the molecular formula C7H6F3NS·HCl. It is a derivative of benzenethiol, featuring an amino group and a trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that the compound may be used in the synthesis of 6-trifluoromethyl-4h-1,4-benzothiazines , which suggests that its targets could be related to the biological pathways affected by these benzothiazines.
Mode of Action
It’s known that the compound can undergo condensation and oxidative cyclization with β-di-carbonyl compounds to synthesize 6-trifluoromethyl-4H-1,4-benzothiazines . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
Given its role in the synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines , it’s plausible that the compound could affect pathways related to the metabolism or signaling of these benzothiazines.
Result of Action
Given its role in the synthesis of 6-trifluoromethyl-4h-1,4-benzothiazines , it’s possible that the compound could induce changes in cellular processes related to the function of these benzothiazines.
Biochemical Analysis
Biochemical Properties
2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines through condensation and oxidative cyclization with β-di-carbonyl compounds . This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and detoxification processes. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function and activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through thiol-disulfide exchange reactions. This compound also impacts gene expression by altering the redox state of transcription factors, thereby influencing their DNA-binding activity. Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its thiol group. This compound can inhibit or activate enzymes by forming covalent bonds with active site cysteine residues. It can also induce changes in gene expression by modifying the redox state of transcription factors, thereby affecting their ability to bind to DNA and regulate gene transcription. These interactions result in alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade when exposed to light and air. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular signaling and metabolism without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and organ dysfunction. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. This compound interacts with enzymes such as glutathione S-transferases and thioredoxin reductases, which play key roles in maintaining cellular redox balance. By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of reactive oxygen species and other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, where it can exert its biochemical effects. Understanding the transport and distribution of this compound is essential for elucidating its mechanisms of action and optimizing its use in research .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. The localization of this compound within these compartments can affect its activity and function, leading to distinct cellular outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-Amino-4-(trifluoromethyl)benzenethiol with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of intermediates and catalysts to achieve high yields and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various substituted benzenethiol derivatives.
Scientific Research Applications
2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride is utilized in several scientific research fields:
Comparison with Similar Compounds
- 2-Amino-4-chlorobenzenethiol
- 2-Amino-4-methylbenzenethiol
- 2-Amino-4-nitrobenzenethiol
Comparison:
2-Amino-4-chlorobenzenethiol: Similar structure but with a chlorine atom instead of a trifluoromethyl group. It has different reactivity and biological properties.
2-Amino-4-methylbenzenethiol: Contains a methyl group, leading to variations in chemical behavior and applications.
2-Amino-4-nitrobenzenethiol: The nitro group significantly alters its electronic properties and reactivity compared to the trifluoromethyl group.
2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride stands out due to the unique electronic effects of the trifluoromethyl group, which can enhance its stability and reactivity in various chemical reactions .
Properties
CAS No. |
4274-38-8 |
---|---|
Molecular Formula |
C7H7ClF3NS |
Molecular Weight |
229.65 g/mol |
IUPAC Name |
2-amino-4-(trifluoromethyl)benzenethiol;hydron;chloride |
InChI |
InChI=1S/C7H6F3NS.ClH/c8-7(9,10)4-1-2-6(12)5(11)3-4;/h1-3,12H,11H2;1H |
InChI Key |
FIAGYDIJZOWVAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)S.Cl |
Canonical SMILES |
[H+].C1=CC(=C(C=C1C(F)(F)F)N)S.[Cl-] |
4274-38-8 | |
Pictograms |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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